molecular formula C19H17ClN2O4 B2555133 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 193888-07-2

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2555133
CAS No.: 193888-07-2
M. Wt: 372.81
InChI Key: INDSNPPOIFGWRN-UHFFFAOYSA-N
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Description

3,3'-[(4-Chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a high-purity chemical compound designed for research applications. This bis(pyridinone) derivative is part of a class of N-substituted pyridinones well-known for their diverse physiological activities and are frequently investigated in medicinal chemistry and drug discovery . The compound features a central (4-chlorophenyl)methanediyl group connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties, a structural motif found in compounds with significant research value. Similar pyridinone-based structures have been identified in patent literature as having biological activity, such as utility in inhibiting cancer metastasis . The 4-hydroxypyridinone functional group is a recognized chelator, and related compounds have been extensively studied for their metal-chelating properties, which are valuable in probing biological pathways involving metal ions . Researchers utilize this compound and its analogs in various fields, including as building blocks for the synthesis of more complex molecules and in the development of novel pharmaceutical agents. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDSNPPOIFGWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Pyridinone Derivatives with Varied Linkers

The following table compares key structural and synthetic features of bis-pyridinone derivatives:

Compound Name Linker Type Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity References
3,3'-[(4-Chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) Aromatic (chloro) N/A* >300 (inferred) Expected: IR ~3447 cm⁻¹ (OH), 1H-NMR δ ~5.8 (pyridinone H), 7.4–7.2 (aromatic H) Phytotoxic (inferred selectivity)
3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4e) Aromatic 92 >300 IR: 3446 cm⁻¹ (OH); 1H-NMR δ 5.81 (s, pyridinone H), 7.3–7.2 (aromatic H) Phytotoxic (dicot-selective)
3,3'-(Propane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4c) Aliphatic 56 >300 IR: 3447 cm⁻¹ (OH); 1H-NMR δ 0.73 (t, CH3), 4.18 (t, CH2); 13C-NMR δ 33.4 (C7) Moderate phytotoxicity
3,3'-(Ethane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4b) Aliphatic 35 >300 IR: 3446 cm⁻¹ (OH); 1H-NMR δ 1.58 (d, CH3), 4.49 (q, CH2); 13C-NMR δ 25.3 (C7) Low phytotoxicity

Notes:

  • Aromatic vs. Aliphatic Linkers : Aromatic linkers (e.g., phenyl or 4-chlorophenyl) generally confer higher thermal stability (melting points >300°C) and enhanced phytotoxic activity compared to aliphatic analogs . The 4-chlorophenyl group likely increases lipophilicity, improving membrane penetration in target organisms.
  • Synthetic Efficiency : Aliphatic-linked derivatives (4b, 4c) exhibit lower yields (35–56%) than aromatic analogs (4e) , possibly due to steric challenges in aldehyde-pyrone condensations .
Comparison with Coumarin-Based Analogues

Coumarin derivatives with similar bis-aryl structures show distinct physicochemical and biological profiles:

Compound Name Core Structure Melting Point (°C) Key Features Activity References
3,3'-[(4-Chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) (3b) Coumarin >300 1H-NMR δ 6.24 (s, CH), 7.8–7.2 (aromatic H); ES-MS m/z 447.06 [M+H+] Anticoagulant (inferred)
3,3'-[(5-(4-Chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) Coumarin-furan 265–269 1H-NMR δ 7.5–7.0 (aromatic H); IR: 1700 cm⁻¹ (C=O) Antifungal (untested)

Key Differences :

  • Bioactivity: Bis-pyridinones are more associated with phytotoxicity, while coumarin derivatives often exhibit anticoagulant or antifungal properties due to their lactone rings and π-π stacking capabilities .

Biological Activity

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one), a compound belonging to the class of bis-4-hydroxyquinolin-2(1H)-ones, has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) features two 4-hydroxy-6-methylpyridin-2(1H)-one moieties connected by a methylene bridge substituted with a 4-chlorophenyl group. This unique arrangement enhances its biological activity by allowing better spatial orientation for interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C18H16ClN2O4\text{C}_{18}\text{H}_{16}\text{ClN}_2\text{O}_4

Key Features

  • Molecular Weight : 356.78 g/mol
  • Solubility : Moderately soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinolin-2(1H)-one exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups is crucial for this activity as they enhance the compound's ability to interact with bacterial cell walls.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The chlorophenyl substitution is believed to contribute to increased cytotoxicity against cancer cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with various diseases. Notably, it has shown promise as a selective inhibitor of Janus kinase (JAK) pathways, which are critical in inflammatory responses and hematopoiesis.

Synthesis Methods

The synthesis of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be achieved through several methods, primarily involving condensation reactions between appropriate precursors under controlled conditions.

Common Synthesis Route

  • Reagents :
    • 4-chlorobenzaldehyde
    • 4-hydroxy-6-methylpyridin-2(1H)-one
    • Base catalyst (e.g., NaOH)
  • Procedure :
    • Mix the reagents in an organic solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and purification techniques such as recrystallization.

Reaction Scheme

A simplified reaction scheme is illustrated below:

R1+R2BaseProduct\text{R}_1+\text{R}_2\xrightarrow{\text{Base}}\text{Product}

Where R1R_1 represents the aldehyde and R2R_2 represents the pyridinone derivative.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:

ModificationEffect on Activity
Hydroxyl Group PresenceIncreases antimicrobial potency
Chlorine SubstitutionEnhances cytotoxicity in cancer cells
Methylene Bridge LengthAffects spatial orientation for binding

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of bis-4-hydroxyquinolin-2(1H)-ones against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their non-substituted counterparts.

Investigation into Anticancer Effects

Another study focused on evaluating the anticancer effects of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) on human breast cancer cell lines. The compound demonstrated potent antiproliferative effects, leading to increased apoptosis rates in treated cells.

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